molecular formula C22H24N2O7S B569597 Apremilast-d5 CAS No. 1258597-47-5

Apremilast-d5

Cat. No. B569597
M. Wt: 465.532
InChI Key: IMOZEMNVLZVGJZ-JVFKXMKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apremilast-d5 is a deuterium-labeled version of Apremilast . It is an orally available inhibitor of type-4 cyclic nucleotide phosphodiesterase (PDE-4) with an IC50 of 74 nM . Apremilast inhibits TNF-α release by lipopolysaccharide (LPS) with an IC50 of 104 nM .


Synthesis Analysis

The synthesis of Apremilast involves a new protocol using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast is obtained in an overall 56% yield and with 95.5% ee .


Molecular Structure Analysis

The molecular formula of Apremilast-d5 is C22H19D5N2O7S . The InChi code is InChI=1S/C22H24N2O7S/c1-5-31-19-11-14 (9-10-18 (19)30-3)17 (12-32 (4,28)29)24-21 (26)15-7-6-8-16 (23-13 (2)25)20 (15)22 (24)27/h6-11,17H,5,12H2,1-4H3, (H,23,25)/t17-/m1/s1/i1D3,5D2 .


Physical And Chemical Properties Analysis

Apremilast-d5 is a solid substance . It is soluble in acetonitrile and methanol . The molecular weight of Apremilast-d5 is 465.5 .

Scientific Research Applications

  • Psoriasis and Psoriatic Arthritis : Apremilast has shown significant efficacy in treating psoriasis and psoriatic arthritis. It functions as a phosphodiesterase-4 inhibitor, regulating inflammatory mediators. Clinical trials have demonstrated its effectiveness in improving symptoms and physical function in patients with psoriatic arthritis and in reducing the severity of moderate to severe plaque psoriasis. Notably, it has also shown improvements in difficult-to-treat areas such as nail, scalp, and palmoplantar psoriasis (Schafer et al., 2010); (Kavanaugh et al., 2014); (Keating, 2017).

  • Innate Immune Responses : Apremilast has selective effects on innate immune responses. It has been evaluated for its specificity, effects on intracellular signaling, gene, and protein expression, and its pharmacology in models of innate and adaptive immunity (Schafer et al., 2014).

  • Pharmacokinetics and Drug Monitoring : Studies have developed methods for evaluating Apremilast in biological matrices, crucial for therapeutic drug monitoring and understanding its pharmacokinetics (Rao et al., 2020).

  • Treatment of Inflammatory Bowel Disease (IBD) : Apremilast is being explored as a novel treatment option for IBD. It acts by modulating intracellular signals and gene transcription, showing potential due to the similarity in inflammatory pathways across different conditions (Spadaccini et al., 2017).

  • Potential in Treating Atopic Dermatitis : While its efficacy in atopic dermatitis was found to be modest, Apremilast may still play a role in treating this condition. It modulates inflammatory gene expression in human keratinocytes and has shown effects in murine models of antigen-induced atopic dermatitis (Schafer et al., 2019).

  • Association with Serious Infections in Psoriasis Patients : A study assessing the risk of serious infection among users of biologics and Apremilast in treating psoriasis found no increased risk of serious infections for Apremilast users compared to other treatments (Penso et al., 2021).

  • Apremilast in Treating Rheumatoid Arthritis : The drug has been evaluated for its anti-inflammatory effects in human synovial cells and in murine models of arthritis, showing potential as a treatment for rheumatoid arthritis (McCann et al., 2010).

  • Treatment of Atherosclerosis : Apremilast may play a role in treating atherosclerosis, as it can reduce the expression of molecules associated with chronic inflammatory response in the atherosclerotic microenvironment (Wang et al., 2020).

Safety And Hazards

Apremilast-d5 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Apremilast has been approved by the FDA for the treatment of patients with moderate to severe plaque psoriasis who may also receive phototherapy or other treatments for psoriasis . This suggests potential future directions for the use of Apremilast-d5 in similar applications.

properties

IUPAC Name

N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZEMNVLZVGJZ-JVFKXMKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apremilast-d5

Citations

For This Compound
3
Citations
TM Rao, CB Reddy, PS Babu - INDIAN JOURNAL OF PHARMACEUTICAL …, 2020 - ijper.org
… Methods: The analytical technique was implemented to quantify the apremilast in rabbit plasma samples with Apremilast-D5 as deuterated internal standard. The chromatographic …
Number of citations: 1 ijper.org
K STEMMERICH, AC SEWELL, T ARNDT - researchgate.net
In 2017, the US Food and Drug Administration (FDA) approved the first deuterated drug deutetrabenazine (Austedo)(Figure 1) which paved the way for deuterated medications [2]. At …
Number of citations: 2 www.researchgate.net
K Stemmerich, T Arndt - researchgate.net
Interessanterweise wurde Deutetrabenazin von der FDA nicht als „Me-Too-Produkt “zugelassen, also nicht als ein Arzneistoff mit einer nur geringfügigen strukturellen Veränderung …
Number of citations: 6 www.researchgate.net

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